molecular formula C22H20N4O2S B6045679 N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

カタログ番号 B6045679
分子量: 404.5 g/mol
InChIキー: CEXCWTRXLPEQAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AQ-RA 741 belongs to the class of quinoxaline sulfonamides, which are known to exhibit a wide range of biological activities.

作用機序

The exact mechanism of action of AQ-RA 741 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. AQ-RA 741 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
AQ-RA 741 has been shown to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and pancreas. AQ-RA 741 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

実験室実験の利点と制限

AQ-RA 741 has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. AQ-RA 741 has also been shown to exhibit low toxicity and high selectivity for specific targets. However, there are also limitations to the use of AQ-RA 741 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, its potential side effects and toxicity in humans are not yet known.

将来の方向性

There are several future directions for the research and development of AQ-RA 741. One area of interest is the potential use of AQ-RA 741 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additional studies are needed to determine the efficacy and safety of AQ-RA 741 in these conditions. Another area of interest is the development of AQ-RA 741 as a potential anti-cancer agent. Further studies are needed to determine the optimal dose and treatment regimen for AQ-RA 741 in different types of cancer. Finally, additional studies are needed to fully understand the mechanism of action of AQ-RA 741 and its potential side effects and toxicity in humans.
Conclusion
AQ-RA 741 is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research and development. However, additional studies are needed to fully understand its mechanism of action and its potential side effects and toxicity in humans. Overall, AQ-RA 741 represents an exciting area of research in the field of medicinal chemistry.

合成法

AQ-RA 741 can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-3-benzylquinoxaline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by subsequent purification steps. The final product is obtained as a white solid with a high yield and purity.

科学的研究の応用

AQ-RA 741 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. AQ-RA 741 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-11-13-18(14-12-16)29(27,28)26-22-21(23-15-17-7-3-2-4-8-17)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXCWTRXLPEQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。